Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one: Shares a similar thiazolo[3,2-A]pyrimidine core but with different substituents.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C27H24N2O6S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N2O6S/c1-16-23(26(32)34-4)24(19-13-14-20(35-17(2)30)21(15-19)33-3)29-25(31)22(36-27(29)28-16)12-8-11-18-9-6-5-7-10-18/h5-15,24H,1-4H3/b11-8+,22-12+ |
InChI Key |
OBCHDDDNJYFJNZ-VNNYSTBCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC |
Origin of Product |
United States |
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